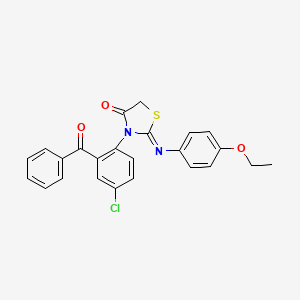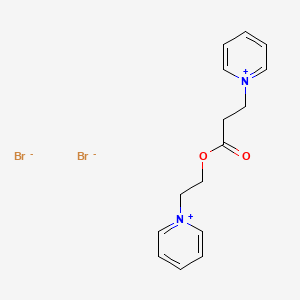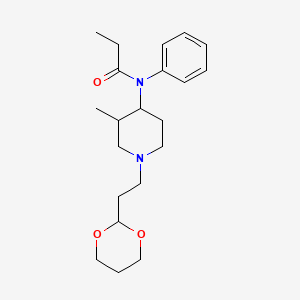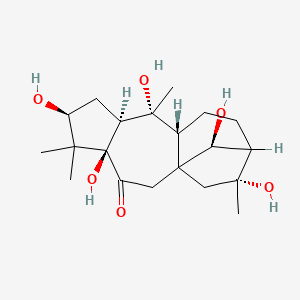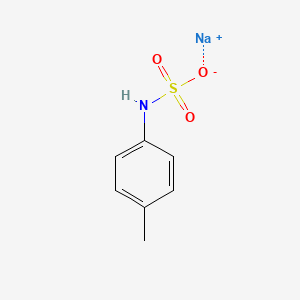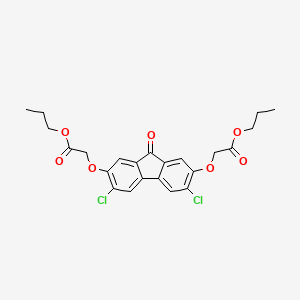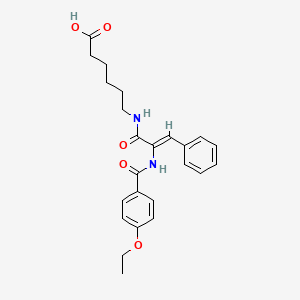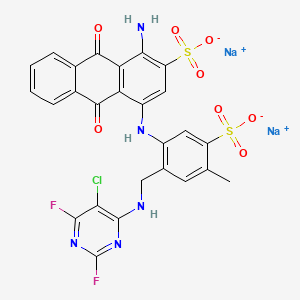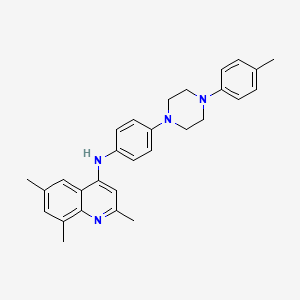
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Substitution Reactions: The introduction of the 4-methylphenyl and piperazinyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chloroquinoline with 4-methylphenylpiperazine in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the quinoline core at the 2, 6, and 8 positions using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
科学的研究の応用
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core.
Biological Research: Used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Investigated for its potential use in the development of new therapeutic agents for diseases such as cancer and neurological disorders.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Amodiaquine: A derivative of 4-aminoquinoline with antimalarial properties.
Uniqueness
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the piperazinyl and methylphenyl groups enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
87602-42-4 |
|---|---|
分子式 |
C29H32N4 |
分子量 |
436.6 g/mol |
IUPAC名 |
2,6,8-trimethyl-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C29H32N4/c1-20-5-9-25(10-6-20)32-13-15-33(16-14-32)26-11-7-24(8-12-26)31-28-19-23(4)30-29-22(3)17-21(2)18-27(28)29/h5-12,17-19H,13-16H2,1-4H3,(H,30,31) |
InChIキー |
KAFXIZMVPQNJOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC4=CC(=NC5=C(C=C(C=C45)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




